molecular formula C10H9N3 B071591 2-Methyl-5-(pyridin-4-yl)pyrimidine CAS No. 193885-93-7

2-Methyl-5-(pyridin-4-yl)pyrimidine

Cat. No. B071591
CAS RN: 193885-93-7
M. Wt: 171.2 g/mol
InChI Key: OVSDQXNFPJEJNU-UHFFFAOYSA-N
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Description

2-Methyl-5-(pyridin-4-yl)pyrimidine is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is known to possess a wide range of biological activities, including antiviral, antibacterial, anticancer, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(pyridin-4-yl)pyrimidine is not fully understood. However, it is believed that this compound exerts its biological activity by inhibiting the activity of certain enzymes or proteins. For example, it has been suggested that this compound inhibits the replication of viruses by targeting the viral DNA polymerase. Similarly, it has been proposed that 2-Methyl-5-(pyridin-4-yl)pyrimidine inhibits the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
2-Methyl-5-(pyridin-4-yl)pyrimidine has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including DNA polymerase, RNA polymerase, and reverse transcriptase. Additionally, it has been shown to induce the production of reactive oxygen species (ROS) and activate certain signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway. These effects contribute to the biological activity of this compound.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-Methyl-5-(pyridin-4-yl)pyrimidine in lab experiments is its broad-spectrum activity against viruses and bacteria. This compound can be used as a starting point for the development of new antiviral and antibacterial agents. Additionally, it has shown promising results in anticancer studies. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the toxicity profile of this compound and its derivatives.

Future Directions

There are several future directions for the research of 2-Methyl-5-(pyridin-4-yl)pyrimidine. One of the areas of interest is the development of new antiviral agents based on this compound. Additionally, this compound can be modified to enhance its anticancer activity and reduce its toxicity. Another area of future research is the investigation of the mechanism of action of this compound and its derivatives. This will provide insights into the biological activity of this compound and facilitate the development of new therapeutic agents.
Conclusion:
2-Methyl-5-(pyridin-4-yl)pyrimidine is a promising compound with potential therapeutic applications. Its broad-spectrum activity against viruses and bacteria, as well as its anticancer properties, make it a valuable starting point for the development of new therapeutic agents. Further research is needed to fully understand the mechanism of action of this compound and its derivatives and to determine their toxicity profiles.

Synthesis Methods

The synthesis of 2-Methyl-5-(pyridin-4-yl)pyrimidine can be achieved through several methods. One of the most common methods is the reaction of 4-cyanopyridine with 2-amino-5-methylpyridine in the presence of a suitable catalyst. Another method involves the reaction of 4-chloropyridine with 2-amino-5-methylpyridine followed by cyclization. The yield of this compound is generally high, and the purity can be achieved through recrystallization.

Scientific Research Applications

2-Methyl-5-(pyridin-4-yl)pyrimidine has shown promising results in several scientific research studies. This compound has been found to possess antiviral activity against several viruses, including herpes simplex virus, human immunodeficiency virus, and hepatitis C virus. It also exhibits antibacterial activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Additionally, it has demonstrated anticancer activity against several cancer cell lines, including breast, lung, and colon cancer.

properties

CAS RN

193885-93-7

Product Name

2-Methyl-5-(pyridin-4-yl)pyrimidine

Molecular Formula

C10H9N3

Molecular Weight

171.2 g/mol

IUPAC Name

2-methyl-5-pyridin-4-ylpyrimidine

InChI

InChI=1S/C10H9N3/c1-8-12-6-10(7-13-8)9-2-4-11-5-3-9/h2-7H,1H3

InChI Key

OVSDQXNFPJEJNU-UHFFFAOYSA-N

SMILES

CC1=NC=C(C=N1)C2=CC=NC=C2

Canonical SMILES

CC1=NC=C(C=N1)C2=CC=NC=C2

synonyms

Pyrimidine, 2-methyl-5-(4-pyridinyl)- (9CI)

Origin of Product

United States

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